molecular formula C18H15N3O3S B2984963 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea CAS No. 2034300-78-0

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2984963
CAS No.: 2034300-78-0
M. Wt: 353.4
InChI Key: IHSAAIJTWWBHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a synthetic urea derivative featuring a benzodioxole moiety fused to a pyridine-thiophene hybrid scaffold. The benzodioxole group (a methylenedioxy-substituted benzene ring) contributes to its aromatic and electron-rich properties, while the pyridine-thiophene component introduces heterocyclic diversity.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-18(21-14-1-2-16-17(8-14)24-11-23-16)20-9-12-3-5-19-15(7-12)13-4-6-25-10-13/h1-8,10H,9,11H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSAAIJTWWBHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of the compound features a benzo[d][1,3]dioxole moiety linked to a thiophene-substituted pyridine through a urea bond. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the benzo[d][1,3]dioxole moiety : This can be achieved through cyclization reactions involving catechol derivatives.
  • Introduction of the thiophene ring : Utilizing thiophene-3-carboxaldehyde in functionalization steps.
  • Formation of the urea linkage : Reaction with isocyanates or related reagents to yield the final product.

Anticancer Properties

Research indicates that compounds containing benzo[d][1,3]dioxole moieties exhibit significant anticancer activities. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, including:

Cell LineIC50 (μM)Reference
HCT1160.3
MCF-70.45
U87 MG0.5
A5490.4

These findings suggest that the presence of the benzo[d][1,3]dioxole structure enhances cytotoxicity against cancer cells.

Antimicrobial Activity

The compound has also shown promising results against bacterial strains. Studies have reported its effectiveness in inhibiting the growth of:

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus8
Streptococcus pyogenes16

These results indicate its potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The benzo[d][1,3]dioxole moiety is believed to modulate enzyme activity and receptor interactions, while the thiophene ring enhances lipophilicity and facilitates membrane penetration.

Case Studies

Several studies have explored the efficacy of related compounds in preclinical models:

  • In Vivo Tumor Growth Inhibition : A study demonstrated that a structurally similar compound significantly inhibited tumor growth in a murine model (S180 homograft), indicating potential therapeutic applications in oncology .
  • Antimicrobial Efficacy : Another investigation assessed the activity against Schistosoma mansoni, showing dose-dependent effects with concentrations as low as 10 μg/mL demonstrating significant activity .

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea involves a multi-step process:

  • Formation of the benzo[d][1,3]dioxole moiety: Achieved through cyclization reactions involving catechol derivatives.
  • Introduction of the thiophene ring: Through the utilization of thiophene-3-carboxaldehyde in functionalization steps.
  • Formation of the urea linkage: Via reaction with isocyanates or related reagents to yield the final product.

Biological Activities

This compound has potential biological activities, particularly anticancer and antimicrobial properties.

Anticancer Properties
Compounds containing benzo[d][1,3]dioxole moieties have exhibited anticancer activities. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines. The benzo[d][1,3]dioxole structure enhances cytotoxicity against cancer cells.

Antimicrobial Activity
The compound has shown results against bacterial strains, effectively inhibiting the growth of specific bacteria. It has potential as an antimicrobial agent, especially for treating infections caused by resistant bacterial strains.

The biological activity of this compound is attributed to its ability to interact with molecular targets within cells. The benzo[d][1,3]dioxole moiety modulates enzyme activity and receptor interactions, while the thiophene ring enhances lipophilicity and facilitates membrane penetration.

In Vivo Tumor Growth Inhibition: A study showed that a structurally similar compound inhibited tumor growth in a murine model, suggesting potential therapeutic applications in oncology.

Comparison with Similar Compounds

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea (CAS: 954589-15-2)

  • Key Differences: Core Structure: The comparator contains a pyrrolidinone (5-oxopyrrolidine) ring instead of the pyridine-methyl group in the target compound. Thiophene Position: Thiophen-2-yl vs. thiophen-3-yl substitution alters electronic distribution and steric interactions.
  • Physicochemical Properties: Molecular Weight: 359.4 g/mol (vs. ~357.39 g/mol for the target compound). Hydrogen Bonding: The urea group is retained, but the pyrrolidinone introduces additional polarity and conformational rigidity.

6-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-2-((4-methoxyphenyl)ethynyl)pyridine

  • Key Differences :
    • Functional Groups : Lacks the urea linkage and thiophene moiety. Features an ethynyl bridge and methoxy substituents.
    • Synthesis : Prepared via Suzuki-Miyaura coupling (Pd catalysis), indicating that similar cross-coupling strategies could apply to the target compound .

1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)butan-1-one

  • Key Differences: Backbone: A ketone-amine structure instead of a urea.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Key Features Hydrogen Bond Donors/Acceptors
Target Compound C₁₇H₁₅N₃O₃S ~357.39 Benzodioxol, pyridine-thiophene, urea 3 donors, 4 acceptors
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea C₁₇H₁₇N₃O₄S 359.40 Benzodioxol, pyrrolidinone, urea 3 donors, 5 acceptors
6-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-2-((4-methoxyphenyl)ethynyl)pyridine C₂₂H₁₇NO₄ 359.38 Benzodioxol, ethynyl, methoxy 0 donors, 5 acceptors

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the benzodioxol-thiophene-pyridine-urea scaffold?

  • Methodological Answer : The synthesis of structurally related benzodioxol-containing compounds often employs cross-coupling reactions. For example, Suzuki-Miyaura coupling (using Pd(OAc)₂ and XPhos as catalysts) can link aryl halides with boronic acids to assemble heterocyclic moieties, as demonstrated in the synthesis of benzodioxol-pyridine derivatives . Purification via silica gel chromatography under gradient elution (e.g., hexane/ethyl acetate) is critical for isolating intermediates. For the urea linkage, carbodiimide-mediated coupling (e.g., EDC/HOBt) between an amine and an isocyanate precursor is widely used .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • HPLC-UV/LC-MS : Monitor purity (>95%) and confirm molecular weight (e.g., ESI-MS in positive ion mode).
  • NMR Spectroscopy : Assign peaks for benzodioxol (δ 5.9–6.1 ppm, methylenedioxy protons), thiophene (δ 7.2–7.5 ppm), and urea NH protons (δ 8.3–9.5 ppm, broad) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Q. What are the solubility challenges for this compound in aqueous buffers, and how can they be mitigated?

  • Methodological Answer : Urea derivatives with hydrophobic aromatic groups often exhibit poor aqueous solubility. Strategies include:

  • Co-solvent Systems : Use DMSO (≤10% v/v) or cyclodextrin-based solubilization.
  • pH Adjustment : Test solubility in buffers (pH 1–12) to identify ionizable groups (e.g., urea’s NH protons).
  • Formulation Optimization : Aqueous formulations with surfactants (e.g., Tween-80) or lipid-based carriers may enhance bioavailability, as seen in Pfizer’s related urea-based formulations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with substitutions on the benzodioxol (e.g., methyl, nitro groups) or pyridine (e.g., methoxy, halogens) to assess electronic effects.
  • Linker Optimization : Replace the methylene bridge with ethylene or amide spacers to evaluate conformational flexibility.
  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to prioritize targets (e.g., kinases, GPCRs) based on thiophene-pyridine interactions .
  • Biological Assays : Test analogs in dose-response assays (e.g., IC₅₀ in enzyme inhibition) to correlate structural changes with potency .

Q. What analytical approaches resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to identify rapid metabolism (e.g., CYP450-mediated oxidation of thiophene).
  • Plasma Protein Binding : Measure unbound fraction via equilibrium dialysis; high binding (>95%) may reduce in vivo activity.
  • Pharmacokinetic Profiling : Conduct IV/PO studies in rodents to assess bioavailability and correlate with in vitro permeability (e.g., Caco-2 assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.